molecular formula C24H34N10O10+2 B12703010 1,4-di(7-Guanosyl)butane CAS No. 74746-58-0

1,4-di(7-Guanosyl)butane

Cat. No.: B12703010
CAS No.: 74746-58-0
M. Wt: 622.6 g/mol
InChI Key: XVFDHWXINSBYAB-LAMCKDNKSA-P
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Description

Significance of Bis-Nucleoside Conjugates in Chemical Biology Research

Bis-nucleoside conjugates, molecules in which two nucleosides are linked together, are of considerable importance in chemical biology. They serve as valuable tools for investigating the structure, function, and recognition of nucleic acids. These synthetic constructs can mimic various forms of DNA damage, such as interstrand cross-links, which are critical lesions induced by certain antitumor agents. cuni.czresearchgate.net The study of bis-nucleoside conjugates provides insights into DNA replication, transcription, and repair mechanisms. oup.comresearchgate.net Furthermore, the ability to introduce two different functionalities through bis-hetero conjugation opens avenues for developing therapeutic oligonucleotides with improved properties for tissue-specific delivery and cellular uptake. ontosight.ai Oligonucleotide conjugates are also explored for applications in biotechnology and biomedicine, including their use as antisense agents and components for siRNA. rsc.orgrsc.org

Structural Classification of N7-Modified Guanine (B1146940) Derivatives

Guanine, a purine (B94841) nucleobase, can be modified at several positions, but the N7 position is the most nucleophilic and a primary target for many alkylating agents. oup.com N7-modified guanine derivatives can be broadly classified based on the nature of the alkylating group and the resulting structure.

Monoadducts : These involve the attachment of a single alkyl group to the N7 position of one guanine base. Examples include N7-methylguanine (N7-Me-Gua) and N7-ethylguanine (N7-Et-Gua), which are formed by simple alkylating agents like N-methyl-N-nitrosourea (MNU). oup.com

Bulky Adducts : Larger, more complex molecules can attach to the N7-guanine position. These are often formed by metabolically activated carcinogens, such as aflatoxin B₁, which creates a bulky adduct that can distort the DNA helix. nih.gov

Cross-linking Adducts : Bifunctional alkylating agents, which possess two reactive sites, can react with two different nucleobases, forming a cross-link. These can be further subdivided into:

Intrastrand cross-links : The agent links two guanines (or other bases) on the same DNA strand.

Interstrand cross-links (ICLs) : The agent bridges two guanines on opposite DNA strands. 1,4-di(7-Guanosyl)butane is a classic example of an N7-Gua-N7-Gua interstrand cross-link. cuni.cznih.gov

Alkylation at the N7 position introduces a positive charge on the guanine's imidazole (B134444) ring, which has significant structural and biological consequences. oup.com

Overview of this compound as a Model System for Nucleic Acid Interactions

This compound is a specific bis-nucleoside adduct where two guanosine (B1672433) molecules are linked at their N7 positions by a four-carbon butane (B89635) chain. nih.govscispace.com Its significance lies primarily in its role as a key product of the reaction between DNA and the chemotherapeutic drug busulfan (B1668071) (1,4-butanediol dimethanesulfonate). nih.gov The formation of this interstrand cross-link is considered central to busulfan's cytotoxic mechanism of action. cuni.cz By physically tethering the two strands of the DNA double helix, the adduct blocks essential cellular processes like replication and transcription, ultimately leading to cell death (apoptosis). cuni.czresearchgate.net As such, this compound serves as a crucial model system for studying the formation of DNA ICLs, their structural impact on the DNA helix, and their recognition and processing by cellular DNA repair pathways. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74746-58-0

Molecular Formula

C24H34N10O10+2

Molecular Weight

622.6 g/mol

IUPAC Name

2-amino-7-[4-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-9-ium-7-yl]butyl]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one

InChI

InChI=1S/C24H32N10O10/c25-23-27-17-11(19(41)29-23)31(7-33(17)21-15(39)13(37)9(5-35)43-21)3-1-2-4-32-8-34(18-12(32)20(42)30-24(26)28-18)22-16(40)14(38)10(6-36)44-22/h7-10,13-16,21-22,35-40H,1-6H2,(H4-2,25,26,27,28,29,30,41,42)/p+2/t9-,10-,13-,14-,15-,16-,21-,22-/m1/s1

InChI Key

XVFDHWXINSBYAB-LAMCKDNKSA-P

Isomeric SMILES

C1=[N+](C2=C(N1CCCCN3C=[N+](C4=C3C(=O)NC(=N4)N)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)C(=O)NC(=N2)N)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O

Canonical SMILES

C1=[N+](C2=C(N1CCCCN3C=[N+](C4=C3C(=O)NC(=N4)N)C5C(C(C(O5)CO)O)O)C(=O)NC(=N2)N)C6C(C(C(O6)CO)O)O

Origin of Product

United States

Investigations into Molecular Recognition and Supramolecular Architectures of 1,4 Di 7 Guanosyl Butane

DNA and RNA Adduct Formation Mechanisms Involving N7-Guanine Conjugates

The N7 position of guanine (B1146940) is the most nucleophilic site in DNA, making it a primary target for alkylating agents. nih.govnih.gov The formation of adducts at this position can lead to significant downstream biological consequences. The compound 1,4-di(7-Guanosyl)butane exemplifies the class of bifunctional alkylating agents that can cross-link DNA strands.

Mechanistic Insights into Interstrand and Intrastrand Cross-Linking at the N7-Position

Bifunctional alkylating agents, such as diepoxybutane (a precursor to this compound), can react with two different guanine residues, leading to the formation of cross-links. nih.gov These cross-links can be either between two guanines on the same DNA strand (intrastrand) or on opposite strands (interstrand). researchgate.netnih.gov

Interstrand cross-links (ICLs) are particularly cytotoxic as they covalently link the two strands of the DNA double helix, preventing strand separation, which is essential for replication and transcription. nih.gov Diepoxybutane stereoisomers show different propensities for forming ICLs, with the S,S and R,R isomers preferentially forming interstrand lesions, while the meso-isomer generates both interstrand and intrastrand cross-links. nih.govresearchgate.net The formation of these cross-links often occurs at 5'-GNC sequences. nih.gov

Intrastrand cross-links involve two guanines on the same strand, often at adjacent positions (GpG). nih.gov While generally less cytotoxic than ICLs, they can still distort the DNA helix and interfere with cellular processes.

The mechanism involves the sequential alkylation of two guanine bases at their N7 positions. researchgate.net The initial reaction forms a monoadduct, which then reacts with a second guanine. The stability of these cross-links varies, with interstrand adducts reported to have a longer half-life under physiological conditions compared to intrastrand adducts. researchgate.net

Pathways for the Formation of Apurinic Sites and Ring-Opened FAPy Derivatives from N7-Adducts

The formation of an N7-guanine adduct introduces a positive charge on the imidazole (B134444) ring of guanine, which destabilizes the N-glycosidic bond connecting the base to the deoxyribose sugar. nih.govportlandpress.com This destabilization can lead to two primary subsequent reactions:

Depurination to form Apurinic (AP) sites: The weakened N-glycosidic bond can be hydrolyzed, leading to the release of the adducted guanine base and leaving behind an apurinic (AP) site in the DNA backbone. nih.govannualreviews.orgacs.org AP sites are non-coding lesions that can block DNA replication and are highly mutagenic if not repaired. nih.govannualreviews.orgresearchgate.net The rate of depurination is influenced by the nature of the alkyl group at the N7 position. annualreviews.org While N7-guanine adducts are often considered biomarkers of exposure, there is limited evidence that they or the resulting AP sites directly cause mutations unless cellular toxicity is present. nih.govresearchgate.net

Imidazole Ring Opening to form FAPy Derivatives: The positively charged imidazole ring is susceptible to nucleophilic attack by hydroxide (B78521) ions, leading to the opening of the ring between the C8 and N9 positions. This results in the formation of a formamidopyrimidine (FAPy) derivative. nih.govportlandpress.comresearchgate.net FAPy lesions, such as Me-FAPy-G, are more stable and persistent in DNA than the original N7-adducts and are considered to be more mutagenic. nih.govresearchgate.netacs.org The conversion of N7-adducts to FAPy derivatives represents a significant pathway for the generation of persistent and miscoding DNA damage. nih.govresearchgate.net

Lesion TypeFormation PathwayBiological Significance
Interstrand Cross-link Sequential N7-alkylation of guanines on opposite DNA strands. nih.govresearchgate.netHighly cytotoxic, blocks DNA replication and transcription. nih.gov
Intrastrand Cross-link Sequential N7-alkylation of guanines on the same DNA strand. researchgate.netnih.govDistorts DNA helix, can impede cellular processes.
Apurinic (AP) Site Hydrolysis of the N-glycosidic bond of an N7-guanine adduct. nih.govannualreviews.orgNon-coding, blocks replication, highly mutagenic. nih.govannualreviews.org
FAPy Derivative Imidazole ring-opening of an N7-guanine adduct. nih.govportlandpress.comresearchgate.netMore persistent and mutagenic than the initial adduct. nih.govresearchgate.net

Non-Covalent Interactions Governing Supramolecular Assembly of Bis-Guanine Derivatives

Bis-guanine derivatives, like this compound, can participate in the formation of higher-order structures known as G-quadruplexes (G4s). These non-canonical secondary structures are formed in guanine-rich nucleic acid sequences and are stabilized by a combination of non-covalent interactions. wikipedia.orgwikipedia.org

Hoogsteen Hydrogen Bonding in Guanine Tetrad Formation

The fundamental building block of a G-quadruplex is the G-tetrad (also known as a G-quartet), a square planar arrangement of four guanine bases. wikipedia.orgresearchgate.net The guanines within a tetrad are held together by a network of Hoogsteen hydrogen bonds. wikipedia.orgresearchgate.net In this arrangement, the N7 and O6 atoms of one guanine act as hydrogen bond acceptors, while the N1 and N2 atoms of the adjacent guanine act as hydrogen bond donors, resulting in a total of eight hydrogen bonds per tetrad. nih.gov This specific hydrogen bonding pattern is distinct from the Watson-Crick base pairing found in standard duplex DNA. wikipedia.org

Role of Cation Coordination in Stabilizing Guanine Quaternary Structures

Interaction TypeDescriptionRole in G-Quadruplex Stability
Hoogsteen Hydrogen Bonding A network of eight hydrogen bonds connecting four guanine bases in a square planar G-tetrad. wikipedia.orgnih.govForms the fundamental G-tetrad building block. researchgate.net
Pi-Stacking Interactions Non-covalent interactions between the aromatic rings of stacked G-tetrads. mdpi.comrsc.orgMajor contributor to the stability and self-assembly of the G-quadruplex. nih.gov
Cation Coordination Electrostatic interaction between a central cation (e.g., K+, Na+) and the O6 oxygen atoms of guanines. oup.comnih.govNeutralizes repulsion and provides significant stabilization to the structure. nih.govmdpi.commdpi.com

Self-Assembly Processes of this compound Analogs

The self-assembly of this compound analogs is primarily driven by the inherent properties of the guanine base. Guanine features self-complementary hydrogen-bonding donor and acceptor sites (specifically, the N1 proton, N2 amino group, N7 nitrogen, and O6 carbonyl) that enable the formation of highly organized, non-covalent structures. nih.gov The most fundamental of these is the G-quartet (or G-tetrad), a square-planar arrangement of four guanine bases held together by a network of eight Hoogsteen-type hydrogen bonds. pnas.orgrsc.org These G-quartets are the foundational building blocks for larger supramolecular structures.

The process is significantly stabilized by the presence of monovalent cations, particularly potassium (K+), which coordinate with the carbonyl oxygen atoms of the guanines that point toward the central cavity of the G-quartet. nih.govias.ac.in These stabilized G-quartets can then stack upon one another through π-π interactions, forming columnar aggregates often described as "G-wires." The aggregation and entanglement of these G-wires, driven by physical cross-linking and lateral branching, can lead to the formation of hydrogels—three-dimensional networks capable of immobilizing large amounts of water. acs.orgrsc.org

Analogs of this compound, such as other bis-guanine compounds, leverage this self-assembly mechanism. A "bis-guanine gelator" connected by a flexible linker can form stable gels in the presence of K+ ions. ias.ac.in The reversible nature of these non-covalent interactions means that these materials are often responsive to external stimuli like temperature, pH, or ionic strength, earning them the label of "smart" materials. nih.govacs.org For example, the gel-to-sol transition of a bis-guanine gel can be triggered by adding a cryptand that sequesters the K+ ions essential for stabilizing the G-quartet network. ias.ac.in

The characteristics of the linker connecting the two guanine units in such analogs play a crucial role in the resulting supramolecular architecture. The length and flexibility of the linker can influence the orientation of the guanine moieties and their ability to participate in either intra- or intermolecular G-quartet formation, thereby dictating the properties of the final assembled material.

G-Quadruplex (G4) Formation and Stabilization by Bis-Guanine Motifs

G-quadruplexes (G4s) are non-canonical four-stranded nucleic acid structures formed from guanine-rich sequences, which are found in biologically significant regions of the genome, such as telomeres and oncogene promoters. rsc.orgmdpi.comnih.gov Structurally, a G4 is composed of a core of stacked G-quartets connected by nucleotide loops of varying conformations. rsc.orgnih.gov The stability and formation of these structures are of immense interest as they are implicated in the regulation of key cellular processes, making them attractive targets for therapeutic intervention. acs.org

Bis-guanine motifs, such as this compound and its analogs, are investigated as ligands that can recognize and stabilize G4 structures. The principle behind this interaction lies in the ability of the synthetic molecule's guanine units to interact with the G4 structure. These interactions can occur through several mechanisms:

End-Stacking: The aromatic surfaces of the ligand's guanine moieties can stack onto the terminal G-quartets of the G4 structure, enhancing stability through π-π interactions.

Loop Binding: The flexible linker can allow the guanine units to interact with the grooves or loops of the G4, providing additional binding affinity and selectivity.

The design of synthetic ligands for G4 stabilization often involves linking two or more planar aromatic systems with a flexible chain. Studies on such molecules demonstrate that the nature of the linker and the aromatic head group is critical for binding affinity and selectivity over other DNA forms like duplex DNA. For example, a synthetic ligand with a shorter linker showed higher selectivity for G-quadruplex DNA over double-stranded DNA. mdpi.com Another approach involves the self-assembly of guanosine (B1672433) derivatives into supramolecular G-quadruplexes (SGQs) which then act as "self-assembled ligands" (SALs) that recognize and bind to biological QDNA with high specificity due to their complementary size, shape, and charge. acs.org

Ligand TypeInteraction Mode with G4 DNAKey FindingsReference
Cyclic Naphthalene Diimide Derivative End-stacking and groove bindingLigand with a shorter linker exhibited ~200-fold higher selectivity for G-quadruplex DNA over duplex DNA compared to a similar ligand with a longer linker. mdpi.com
Quinolinecarboxamide Macrocycle Selective stabilization of one G4 conformationBinding was effectively irreversible and stabilized the G4 structure without preventing its intrinsic intramolecular dynamics. acs.org
Self-Assembled Ligands (SALs) from 8-Aryl-2'-deoxyguanosine Supramolecular recognition (SGQ binding to QDNA)Only derivatives capable of forming supramolecular G-quadruplexes acted as SALs, showing differential stabilization of various QDNAs. acs.org
Guanine Derivatives (GTP/GMP) G-vacancy fill-inGuanine derivatives can fill vacant sites in imperfect G-quartets, enhancing the thermal stability of the G4 structure. pnas.org
Peptide Nucleic Acids (PNA) G4 core invasion or loop bindingBis-PNAs with flexible linkers can invade and form stable triplex structures with duplex DNA. Guanine-rich PNAs can also form heterocomplexes with G4 DNA. nih.gov

Principles for Designing Supramolecular Materials and Scaffolds

The design of functional supramolecular materials from guanosine derivatives, including bis-guanine analogs, is a key area of supramolecular chemistry and materials science. sci-hub.se The goal is to harness the predictable self-assembly behavior of these molecules to create highly organized, responsive, and functional architectures. nih.gov The core principle remains the formation of G-quartets and their subsequent stacking into higher-order structures. nih.govacs.org

Key design principles include:

Monomer Structure Modification: The properties of the resulting material can be precisely tuned by chemically modifying the guanosine building block. For instance, attaching lipophilic groups to the ribose sugar can promote self-assembly in organic solvents to form organogels. researchgate.net Introducing reactive groups, like aldehydes, allows for the stepwise construction of gel networks by linking pre-assembled G8-octamer units. researchgate.net

Control of Assembly Hierarchy: The growth of supramolecular structures can be controlled to create discrete assemblies of a specific size (e.g., comprising 8, 12, or 16 monomers) or extended fibrous networks. This control can be exerted by modulating the environmental conditions, such as solvent polarity or the nature and concentration of cations and their counter-anions, which can regulate the assembly process through Coulombic interactions. nih.govresearchgate.net

Use of Cross-linkers: Introducing multitopic linker molecules can cross-link the primary G-quartet assemblies into more robust and complex networks. For example, ditopic boronic acids have been used to cross-link guanosine assemblies, creating hydrogels with enhanced water retention capacity and the ability to support cell growth. ias.ac.inacs.org

Stimuli-Responsiveness: The reversible nature of the non-covalent interactions (hydrogen bonding, π-π stacking, ion-dipole) is a fundamental principle exploited to create "smart" materials. These materials can undergo a phase transition (e.g., gel-to-sol) in response to triggers such as changes in pH, temperature, light, or the presence of specific ions or molecules. acs.orgsci-hub.senih.gov This responsiveness is crucial for applications in drug delivery, sensing, and tissue engineering. nih.gov

Guanosine Derivative/SystemAssembly PrincipleResulting Material/ScaffoldKey FeatureReference(s)
Guanosine + Boronic Acids G-quartet formation and boronate ester cross-linkingStimuli-responsive hydrogelCan be used for chemical sensing and constructing molecular logic gates. ias.ac.inacs.org
Lipophilic Aldehyde-Guanosine (aldG) Stepwise construction via G8-octamer formation followed by imine linkingFluorescent and circularly polarized luminescent organogelPre-assembly of G8-octamer is crucial for gel formation; intrinsic fluorescence without external dyes. researchgate.net
Bis-Guanine Gelator Cation-mediated G-quartet assemblyReversible hydrogelGel-sol transition controlled by addition of a K+ sequestering agent (cryptand). ias.ac.in
8-Aryl-2'-deoxyguanosine Self-assembly into discrete hexadecameric structuresSupramolecular G-quadruplexes (SGQs)Act as self-assembled ligands (SALs) for recognizing biological G-quadruplex DNA. acs.org
Guanosine 5'-Monophosphate (GMP) + Guanosine (Gua) Modified helix-to-helix interaction patternHighly stable hydrogelAddition of guanosine tunes the lateral interactions between G-quadruplex rods, leading to very stable gels. rsc.org

These principles demonstrate a rational approach to materials design, moving from the molecular-level programming of a single building block to the macroscopic properties of a functional supramolecular scaffold.

Advanced Spectroscopic and Structural Characterization of 1,4 Di 7 Guanosyl Butane and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamic properties of molecules in solution.

¹H and ¹³C NMR spectroscopy are fundamental in confirming the identity and purity of synthesized 1,4-di(7-guanosyl)butane. researchgate.net The chemical shifts observed in the NMR spectra provide information about the chemical environment of each proton and carbon atom in the molecule. docbrown.infodocbrown.info For instance, the symmetry of the butane (B89635) molecule results in only two distinct chemical environments for its four carbon atoms, leading to two signals in the ¹³C NMR spectrum. docbrown.info Similarly, the ten hydrogen atoms of butane exist in two different chemical environments, producing two principal peaks in the ¹H NMR spectrum with a proton ratio of 3:2. docbrown.info

While specific ¹H and ¹³C NMR data for this compound is not extensively detailed in the provided results, the principles of NMR analysis of similar structures, like butane and its derivatives, are well-established. docbrown.infodocbrown.info For example, in the ¹H NMR spectrum of butane, the methyl protons are split into a triplet by the adjacent methylene (B1212753) protons, and the methylene protons are split into a multiplet by the adjacent methyl protons, following the n+1 rule. docbrown.info Such splitting patterns are crucial for assigning specific resonances to the corresponding nuclei in the molecule. The use of deuterated solvents is standard practice to avoid interference from solvent protons. docbrown.infodocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for Butane Moiety This table is illustrative and based on general principles of NMR spectroscopy for alkanes.

NucleusPosition in Butane ChainPredicted Chemical Shift (ppm)Predicted Multiplicity
¹HCH₃ (C1, C4)~0.9Triplet
¹HCH₂ (C2, C3)~1.3Sextet
¹³CC1, C4~13N/A
¹³CC2, C3~25N/A

NMR spectroscopy is instrumental in understanding the conformational preferences and dynamic behavior of molecules in solution. copernicus.org The butane chain in this compound can adopt various conformations due to rotation around the C-C single bonds. The most stable conformation is typically the staggered or anti-periplanar arrangement, where bulky groups are farthest apart to minimize steric strain. vaia.com

Variable temperature NMR studies can reveal the energy barriers between different conformers. copernicus.org By analyzing the changes in chemical shifts and coupling constants with temperature, it is possible to determine the relative populations of different conformers and the kinetics of their interconversion. copernicus.org For flexible molecules, the observed NMR spectrum is often a population-weighted average of the spectra of the individual conformers. copernicus.org Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space distance information between protons, which is crucial for defining the three-dimensional structure of the molecule and its complexes.

Mass Spectrometry (MS) for Molecular Identification and Adduct Characterization

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. uni-saarland.de

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. bioanalysis-zone.com This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.comnih.gov For this compound, HRMS is critical for confirming its formation in reactions, for instance, between busulfan (B1668071) and guanosine (B1672433). nih.gov The exact mass measurement helps to differentiate the desired product from other potential byproducts. bioanalysis-zone.com

Table 2: High-Resolution Mass Spectrometry Data This table presents a hypothetical example of how HRMS can distinguish between compounds with the same nominal mass.

CompoundMolecular FormulaNominal Mass (Da)Exact Mass (Da)
This compoundC₂₄H₂₈N₁₀O₁₀620620.2041
Hypothetical IsomerC₂₅H₂₄N₈O₁₁620620.1565

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and then fragmenting it to produce product ions. nih.gov The resulting fragmentation pattern provides valuable structural information. docbrown.info In the context of this compound, MS/MS can be used to confirm the structure by observing characteristic fragment ions. For example, cleavage of the bond between the butane linker and the guanosine moieties would produce specific fragment ions that can be detected. docbrown.info This technique is particularly useful for identifying and characterizing DNA adducts in complex biological samples. nih.govnih.gov

Optical Spectroscopy for Probing Molecular Interactions

Optical spectroscopy techniques, such as ultraviolet-visible (UV-Vis) and fluorescence spectroscopy, are employed to study the electronic transitions within a molecule and its interactions with other species. The formation of this compound has been identified using a combination of ultraviolet spectrometry and mass spectrometry. nih.gov The guanine (B1146940) and guanosine components of the molecule have characteristic UV absorbance maxima that can be monitored to follow reaction progress or study binding events. Changes in the UV-Vis spectrum, such as shifts in the absorption maximum (wavelength) or changes in the molar absorptivity (intensity), can indicate interactions with other molecules, such as metal ions or proteins. While specific optical spectroscopy data for this compound is not detailed in the provided search results, the general applicability of these techniques to guanosine-containing compounds is well-established.

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions and Self-Assembly Monitoring

UV-Vis absorption and fluorescence spectroscopy are powerful tools for investigating the electronic structure and aggregation behavior of guanine-based compounds like this compound. The guanine moiety possesses chromophores that absorb UV light, primarily due to π-π* electronic transitions within the purine (B94841) ring system. researchgate.netlasalle.edu

The UV-Vis absorption spectrum of a monomeric guanosine derivative in a solution typically shows characteristic absorption maxima. researchgate.net For instance, derivatives in an organic solvent like tetrahydrofuran (B95107) (THF) can exhibit absorption maxima around 260 nm. researchgate.net Upon self-assembly, such as the formation of G-quadruplex structures driven by the butane linker in this compound, changes in the absorption spectrum are expected. These changes can include a shift in the absorption maximum (hypsochromic or bathochromic shift) or a change in molar absorptivity (hyperchromism or hypochromism), signaling alterations in the electronic environment of the guanine bases as they stack and form hydrogen-bonded G-tetrads.

Fluorescence spectroscopy offers complementary information. While many guanosine derivatives are weakly fluorescent in solution, their emission properties can be significantly altered upon aggregation. This phenomenon, known as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ), is highly dependent on the molecular structure and environment. researchgate.net Monitoring changes in fluorescence intensity and wavelength provides a sensitive method for tracking the self-assembly process of this compound into higher-order structures. researchgate.netmdpi.com The study of electronic transitions is based on the Gouterman four-orbital model, which explains the primary absorption bands (the B and Q bands) arising from transitions between the two highest occupied molecular orbitals (HOMO) and the two lowest unoccupied molecular orbitals (LUMO). lasalle.edu

Table 1: Typical Electronic Transitions in Guanine Derivatives

Transition Type Approximate Wavelength (nm) Orbital Origin
B band (Soret) ~250-275 π → π* (S₀ → S₂)
Q band ~290-320 π → π* (S₀ → S₁)

Circular Dichroism (CD) Spectroscopy for G-Quadruplex Topology Determination

The shape and sign of the CD spectrum are determined by the arrangement of the glycosidic bond angles (syn or anti) of the guanine bases and the orientation of the strands. nih.gov

Parallel G-quadruplexes typically exhibit a positive peak around 264 nm and a negative peak around 245 nm. nih.gov

Antiparallel G-quadruplexes are characterized by a positive peak around 295 nm and a negative peak near 260 nm. nih.gov

Hybrid topologies show more complex spectra, often with positive peaks at both ~295 nm and ~260 nm, and a negative peak around 245 nm. nih.govmdpi.com

By analyzing the CD spectrum of a solution containing this compound under conditions that favor G-quadruplex formation (e.g., in the presence of cations like K⁺ or Na⁺), the predominant topology of the resulting assembly can be identified. mdpi.comscispace.com Furthermore, CD melting experiments, which monitor the change in ellipticity at a characteristic wavelength with increasing temperature, can be used to assess the thermal stability of the G-quadruplex structure. researchgate.net

Table 2: Characteristic CD Spectral Signatures for G-Quadruplex Topologies

Topology Positive Peak(s) (nm) Negative Peak(s) (nm)
Parallel ~264 ~245
Antiparallel ~295 ~260
Hybrid ~295, ~260 ~245

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Intermolecular Assembly Analysis

Raman spectroscopy and its enhanced variant, SERS, are powerful vibrational spectroscopy techniques for probing the intermolecular interactions within assemblies of this compound. nih.gov These methods provide detailed chemical "fingerprints," allowing for the identification of specific functional groups and their involvement in hydrogen bonding and stacking, which are crucial for the formation of G-tetrads and G-quadruplexes. nih.govelectrochemsci.org

Analysis of Vibrational Signatures in Guanine Tetrads

The formation of G-tetrads, the planar arrays of four guanine bases that are the building blocks of G-quadruplexes, leads to characteristic changes in the Raman spectrum. Specific vibrational modes of the guanine ring are sensitive to the Hoogsteen hydrogen bonding network within the tetrad. researchgate.net

Key vibrational markers include:

Ring Breathing Modes: The strong ring breathing mode of the guanine base, typically found around 650-680 cm⁻¹, can shift upon tetrad formation. mdpi.comutwente.nl

Carbonyl Stretching (C=O): The C=O stretching vibration is also sensitive to hydrogen bonding and can be used to monitor the involvement of the O6 position in the G-tetrad. mdpi.com

Low-Frequency Modes: The terahertz spectral range (<100 cm⁻¹) contains information on the intermolecular assembly of guanine in tetrads, providing a sensitive probe of the collective vibrations of the entire structure. researchgate.netnih.gov

SERS, which dramatically enhances the Raman signal of molecules adsorbed on nanostructured metal surfaces (like gold or silver), allows for the study of these assemblies at very low concentrations. acs.orgfrontiersin.org The orientation of the guanine moieties with respect to the metal surface influences the relative enhancement of different vibrational modes. utwente.nl

Table 3: Key Raman Bands for Monitoring Guanine Tetrad Formation

Wavenumber (cm⁻¹) Assignment Significance in Tetrads
~650-680 Guanine Ring Breathing Shifts upon formation of hydrogen-bonded network. mdpi.comutwente.nl
~1350 C-N Stretching Changes indicate alterations in the purine ring structure. mdpi.com
~1470 C=N Stretching Sensitive to electronic changes in the ring system. mdpi.com
~1700 C=O Stretching Directly probes the involvement of O6 in Hoogsteen bonding. mdpi.com

Advanced Methods for Detection of Modified Guanine Species

SERS is a particularly effective method for detecting chemically modified guanine species with high sensitivity. nih.govnih.gov The technique can distinguish between normal and modified bases by identifying unique shifts in vibrational frequencies or the appearance of new Raman bands. nih.gov For a compound like this compound, SERS can be used to confirm the covalent linkage and study its influence on the vibrational signature of the guanine units.

Advanced SERS-based assays can achieve detection limits well below the micro-molar range, making it possible to analyze minute sample volumes. nih.govacs.org For example, by monitoring specific marker bands, SERS can quantify the percentage of modified nucleotides in a sample. nih.gov In the context of this compound, SERS spectra would be analyzed for signatures corresponding to the butane linker and any resulting conformational constraints on the guanine rings. The presence of the linker might hinder the formation of perfect G-tetrads, which would result in a modified Raman response that can be quantitatively analyzed. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.govnih.gov To perform X-ray crystallography on this compound or its complexes, a high-quality single crystal is required. nih.govlibretexts.org

The process involves irradiating the crystal with an X-ray beam and measuring the diffraction pattern produced by the electrons of the atoms. nih.govcam.ac.uk This pattern provides information about the unit cell dimensions and the symmetry of the crystal packing. nih.gov Mathematical analysis of the diffraction intensities allows for the calculation of an electron density map, from which the positions of all atoms in the molecule can be determined with high precision. nih.gov

A successful crystal structure of a this compound assembly would provide invaluable, high-resolution data on:

The exact conformation of the G-quadruplex structure.

Precise bond lengths, bond angles, and torsion angles. cam.ac.uk

The geometry of the G-tetrads and the hydrogen bonding network.

The conformation of the butane linker and how it spans the guanine moieties.

The coordination of any cations within the central channel of the quadruplex.

Intermolecular packing interactions within the crystal lattice.

While obtaining suitable crystals of G-quadruplex structures can be challenging, the resulting structural information is unparalleled in its detail and accuracy. nih.gov

Computational and Theoretical Studies of 1,4 Di 7 Guanosyl Butane and Its Derivatives

Quantum Chemical Calculations (Ab Initio and DFT) on Electronic Structure and Interactions

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, are instrumental in understanding the intrinsic properties of 1,4-di(7-Guanosyl)butane and related N7-guanine adducts. These calculations can elucidate the electronic structure, reaction energetics, and the nature of non-covalent interactions.

The formation of this compound and its analogue, 1,4-bis-(guan-7-yl)-2,3-butanediol (bis-N7G-BD), proceeds through the alkylation of the N7 position of guanine (B1146940). frontiersin.orgresearchgate.net The N7 position of guanine is a highly nucleophilic site, making it a primary target for electrophilic agents. nih.gov Computational studies on related nitrogen mustards and diepoxides have shed light on the thermodynamics and kinetics of this process. rsc.orgresearchgate.net

DFT calculations are frequently employed to model the reaction pathways. nih.gov These studies typically involve calculating the energies of reactants, transition states, and products to determine activation barriers and reaction enthalpies. For instance, the reaction of diepoxybutane (DEB), a precursor to bis-N7G-BD, with guanine involves a two-step process: the initial formation of a monoadduct followed by a second alkylation event to form the cross-link. researchgate.netrutgers.edu

The stability of N7-guanine adducts is a critical factor in their biological consequences. The positive charge introduced on the guanine ring upon N7-alkylation renders the glycosidic bond labile, which can lead to depurination. nih.gov Larger alkyl groups generally promote a higher rate of depurination. nih.gov

Table 1: Calculated Energetic Properties of Related N7-Guanine Adduct Formation
Reaction StepComputational MethodCalculated PropertyValue (kcal/mol)Reference System
Guanine N7 Alkylation (SN2)DFT (B3LYP)Activation Energy (ΔG‡)2.8Propyldiazonium ion
Guanine N7 Alkylation (SN2)DFT (B3LYP)Reaction Free Energy (ΔG)-55.1Propyldiazonium ion
Phosphate-Guanine InteractionQuantum Mechanics (QM)Stabilization Energy-3 to -4GNRA tetraloops

Anion-π interactions are non-covalent forces between an anion and an electron-deficient π-system. researchgate.netrsc.org The guanine base in this compound, being a purine (B94841) derivative, can participate in such interactions. Theoretical studies have shown that these interactions can be energetically significant, with interaction energies ranging from approximately 20 to 50 kJ/mol. rsc.org

High-level ab initio and DFT calculations have been used to characterize the nature of anion-π interactions. researchgate.netmdpi.com These studies reveal that the interaction is primarily governed by electrostatics and induction, where the anion interacts with the positive quadrupole moment of the electron-deficient aromatic ring. researchgate.net In the context of biological systems, anion-π interactions involving nucleobases are crucial for the structure and function of nucleic acids and their complexes. For example, the interaction between phosphate (B84403) groups and nucleobases contributes to the stability of RNA structures like tetraloops. nih.gov Statistical analyses of RNA structures have shown a prevalence of interactions between phosphate oxygen atoms and guanine bases. nih.gov

Table 2: Theoretical Interaction Energies of Anion-π Systems Involving Purine Analogs
Interacting SpeciesComputational MethodInteraction Energy (kcal/mol)Key Finding
Phosphate - GuanineDFT-MD-3 to -4Stabilizing interaction in RNA tetraloops. nih.gov
Benzene - AnionSAPTRepulsive Electrostatic TermStabilization dominated by induction and dispersion. mdpi.com
N9-methyl-adenine - AnionAb initioFavorableInteraction is stronger via the six-membered ring.

Molecular Dynamics Simulations of Compound-Nucleic Acid Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how molecules like this compound interact with nucleic acids over time. These simulations can reveal the formation, stability, and structural consequences of DNA adducts.

The formation of an interstrand cross-link by a molecule like this compound significantly impacts the structure and flexibility of the DNA double helix. MD simulations of DNA containing cross-links from the related compound diepoxybutane (DEB) have shown that the DNA must undergo conformational changes to accommodate the cross-linker. nih.gov Despite the short length of the butanediol (B1596017) tether (approximately 4 Å), it can span the ~8.9 Å distance between the N7 atoms of guanines on opposite strands in a 5'-GNC sequence. nih.govacs.org This accommodation often results in bending of the DNA helix. nih.gov

Simulations can track key structural parameters such as the distance between the cross-linked guanines, local and global bending angles, and changes in helical parameters. These studies have revealed that the stereochemistry of the cross-linking agent can influence the degree and nature of the resulting DNA distortion. researchgate.net

Table 3: Structural Parameters from MD Simulations of DNA with Interstrand Cross-Links
Cross-linking AgentDNA Sequence ContextSimulation ParameterObserved Value/EffectReference
Diepoxybutane (DEB)5'-GNCDNA Bending~34° per lesion nih.gov
Mechlorethamine5'-GGCDNA Bending~17° per lesion nih.gov
CisplatinGG intrastrandHelix Bending and UnwindingSignificant local distortion researchgate.net

G-quadruplexes (G4s) are four-stranded nucleic acid structures that can form in guanine-rich sequences. nih.gov The stability of G4 structures is highly dependent on factors such as the coordinating cation and the sequence of the loops connecting the guanine tracts. frontiersin.orgbiorxiv.org Computational modeling, particularly MD simulations, is a powerful tool for investigating the stability and conformational dynamics of G-quadruplexes. mdpi.comrsc.org

A bifunctional molecule like this compound could potentially interact with G-quadruplexes in several ways, such as by linking two separate G4 structures or by stabilizing a single G4 through interactions with the grooves or loops. MD simulations can be used to explore these possibilities. Enhanced sampling techniques, such as metadynamics, can be employed to calculate the free energy landscape of ligand binding to G-quadruplexes, providing insights into binding affinities and preferred binding modes. rsc.orgpnas.org These simulations have been successfully used to predict the binding mechanisms and affinities of various ligands to G4-DNA. mdpi.compnas.org

Table 4: Computational Studies of Ligand-G-Quadruplex Interactions
LigandG-Quadruplex TargetComputational MethodKey FindingReference
BerberineHuman telomeric G4-DNAFunnel-MetadynamicsΔGb0 = -10.3 ± 0.5 kcal/mol pnas.org
TMPyP4 and TEGPyILPR G-quadruplexMD with PMFTEGPy has a higher binding affinity than TMPyP4. mdpi.comnih.gov mdpi.comnih.gov
Stiff-stilbene derivativesHuman telomeric DNAMetadynamics MDPredicted various binding mechanisms and effects on G4 structure. rsc.org rsc.org
Cyclic Naphthalene DiimideVarious G-quadruplexesUV-vis, CD, FRETHigh binding affinity (106–107 M−1) and selectivity for G4s over duplex DNA. mdpi.com mdpi.com

In Silico Prediction of Molecular Recognition Specificity and Binding Motifs

Predicting how a molecule like this compound will be recognized by biological systems and what its preferred binding motifs are is a significant challenge. In silico methods, including machine learning and deep learning, are increasingly being used to predict these molecular recognition events. biorxiv.orgmdpi.com

These computational approaches leverage large datasets of known protein-ligand or DNA-ligand interactions to train models that can predict binding affinity and specificity for new compounds. bohrium.comnih.gov For a molecule that cross-links DNA, these methods could be used to predict the sequence context that favors cross-link formation. acs.org For instance, it is known that DEB preferentially forms interstrand cross-links at 5'-GNC sites. acs.org

Predictive models often incorporate a variety of features, including sequence information, structural properties of the ligand and the target, and physicochemical descriptors. biorxiv.orgnih.gov While a specific predictive model for this compound does not exist, the general frameworks developed for predicting DNA binding sites and ligand interactions could be adapted for this purpose. biorxiv.orgmdpi.com These approaches hold promise for accelerating the discovery and optimization of molecules that target specific DNA sequences or structures. ljmu.ac.uk

Mechanistic Research in Nucleic Acid Chemistry

Role of 1,4-di(7-Guanosyl)butane in DNA Damage and Repair Pathways

The compound this compound represents a specific type of DNA damage known as an interstrand cross-link (ICL). An ICL is a highly cytotoxic lesion that covalently links the two complementary strands of a DNA double helix, thereby blocking essential cellular processes such as transcription and replication. This particular adduct involves a four-carbon butane (B89635) chain linking the N7 position of two guanine (B1146940) bases on opposite DNA strands. While various endogenous and environmental agents can generate ICLs, this compound is often studied as a synthetic, site-specific model adduct. Its defined chemical structure allows researchers to investigate the intricate cellular mechanisms that recognize and repair this severe form of DNA damage. The N7 position of guanine is the most nucleophilic site in DNA and a frequent target for alkylating agents. nih.govresearchgate.net The formation of an adduct at this position introduces a positive charge on the guanine's imidazole (B134444) ring, leading to chemical instability. nih.govnih.gov

The repair of ICLs in cells is a complex process that requires the coordinated action of multiple DNA repair pathways, including the Fanconi anemia (FA) pathway, nucleotide excision repair (NER), and homologous recombination (HR). nih.govharvard.edu The use of synthetic, site-specifically placed ICLs, such as this compound, is a powerful experimental strategy to dissect these pathways. By incorporating this defined lesion into a DNA duplex, scientists can study how cellular repair machinery recognizes and processes the damage.

The repair process is initiated by the recognition of the helical distortion caused by the ICL, often when a replication fork stalls at the lesion. nih.gov A critical step, known as "unhooking," involves incisions on one strand of the DNA on either side of the cross-linked base, releasing one arm of the cross-link. nih.gov This is followed by translesion synthesis (TLS) to bypass the unhooked adduct, and subsequently, the remaining adduct is removed from the other strand, often by NER. nih.gov The resulting double-strand break is then repaired, typically by homologous recombination. nih.gov

Studies using model adducts, such as butylene-linked guanines, have been instrumental in identifying the specific proteins and enzymatic steps involved. For example, research on O6-guanine ICLs connected by a butylene linker demonstrated the ability of O6-alkylguanine DNA alkyltransferases (AGTs) to directly repair certain types of cross-links, highlighting how the structure of the linker and the site of attachment influence the choice of repair pathway. rsc.org The defined nature of this compound allows for precise experiments to identify the specific nucleases that perform the incisions and the polymerases that carry out translesion synthesis in a controlled, in vitro setting. nih.gov

While this compound is primarily used as a synthetic model, structurally similar adducts can arise endogenously. Metabolic processes and exposure to environmental toxins can produce bifunctional electrophiles capable of cross-linking DNA. A prominent example is 1,3-butadiene (B125203), an environmental pollutant found in cigarette smoke and automobile exhaust. researchgate.netnih.gov In the body, 1,3-butadiene is metabolized to reactive epoxides, such as 1,2:3,4-diepoxybutane (DEB), which can react with two guanines to form a bis-N7-guanine adduct. researchgate.net These endogenous cross-links underscore the biological relevance of studying model compounds like this compound. Additionally, reactive aldehydes produced during cellular processes like lipid peroxidation can also form DNA cross-links. nih.gov

A key characteristic of N7-guanine adducts is their chemical instability. nih.govnih.gov The alkylation at the N7 position creates a positive charge on the guanine base, weakening the N-glycosidic bond that connects the base to the deoxyribose sugar. nih.govnih.gov This instability leads to two primary subsequent reactions:

Spontaneous Depurination: The weakened glycosidic bond can break, releasing the entire modified guanine base and leaving behind a non-coding abasic (AP) site. This is a major pathway for the decay of N7-alkylguanine lesions. nih.govnih.gov

Imidazole Ring Opening: Under certain conditions, the imidazole ring of the N7-alkylated guanine can be hydrolyzed to form a formamidopyrimidine (FAPy) derivative. nih.gov

The rate of depurination is influenced by the size and nature of the alkyl group. nih.gov The half-lives of N7-guanine adducts in double-stranded DNA typically range from a few hours to several days. nih.govresearchgate.net

Half-Lives of Various N7-Alkylguanine Adducts in DNA
AdductHalf-Life (t½) under Physiological ConditionsPrecursor/Source
N7-Methylguanine~150 hoursNitrosoureas
N7-EthylguanineData varies; generally unstableEthylnitrosourea (ENU)
N7-(2-hydroxyethyl)guanine~110-120 hoursEthylene Oxide
Aflatoxin B1-N7-guanine~2 hoursAflatoxin B1

This table presents representative data on the stability of various monofunctional N7-guanine adducts to illustrate their general chemical lability. The stability of a bifunctional adduct like this compound would be subject to similar chemical principles.

Modulation of G-Quadruplex Structures by Bis-Guanine Linkers

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. nih.govmdpi.com These structures are composed of stacked G-tetrads, which are square planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds. mdpi.commdpi.com G4 structures are stabilized by monovalent cations, particularly potassium (K+), located in the central channel between the tetrads. nih.gov Genome-wide studies have revealed that sequences with the potential to form G4s are not randomly distributed but are enriched in functionally significant regions, such as gene promoters, 5' untranslated regions (UTRs), and telomeres. nih.govtandfonline.com This localization suggests that G4s play crucial roles in regulating key cellular processes, including transcription, translation, and the maintenance of genome stability. nih.govnih.gov

The dynamic formation and resolution of G4 structures can act as a molecular switch to control gene expression. nih.gov Consequently, small molecules that can bind to and modulate the stability or conformation of G4s are of significant interest as potential therapeutic agents. mdpi.comtandfonline.com Compounds with a bis-guanine structure connected by a flexible linker, such as this compound, represent a class of molecules that could theoretically interact with G4 structures. The two guanine moieties could potentially stack on the external G-tetrads, with the linker spanning a groove or loop of the G4 structure.

G-quadruplexes are structurally polymorphic and can adopt several different topologies (e.g., parallel, antiparallel, or hybrid) depending on the DNA sequence, cation type, and the presence of binding ligands. mdpi.com Small molecule ligands can influence this polymorphism by selectively binding to and stabilizing a specific conformation. nih.gov For example, some ligands have been shown to induce a conformational switch from one topology to another.

Bis-guanine derivatives, by virtue of having two guanine-recognizing ends, could interact with G4 structures in a distinct manner compared to traditional single-moiety ligands. The butane linker in this compound imposes a specific spatial constraint, potentially allowing it to simultaneously interact with two different parts of a G4 structure, such as the two terminal G-tetrads. This could lead to high-affinity binding and stabilization. The interaction of such a molecule could favor a particular G4 topology that accommodates the length and flexibility of the linker.

The primary modes of interaction for G4 ligands include:

End-stacking: Aromatic planar surfaces of the ligand stack on the external G-tetrads.

Groove binding: The ligand fits into one of the grooves of the G4 structure.

Loop binding: The ligand interacts with the nucleotide loops connecting the G-tracts.

Bis-guanine compounds could potentially engage in a combination of these modes. For instance, one guanine moiety could end-stack while the other interacts with a groove or loop. This multi-point interaction could enhance both binding affinity and selectivity for G4 structures over duplex DNA. Studies on other "bis" compounds, such as bis-quinacridine or bis-naphthalene diimide derivatives, have shown that linking two G4-interactive motifs can significantly enhance G4 stabilization and biological activity. acs.orgresearchgate.net

Examples of G-Quadruplex Ligand Classes and Their Effects
Ligand ClassExample Compound(s)Primary Mode of InteractionObserved Effects on G4 Structure
AcridinesBRACO-19End-stackingHigh stabilization of telomeric G4s
PorphyrinsTMPyP4End-stacking, Groove bindingCan stabilize or destabilize G4s; may influence topology
Naphthalene DiimidesPhen-DC3End-stacking, Groove bindingHigh affinity and selectivity for G4s
IndoloquinolinesBMS-754807End-stackingStabilizes G4 structures
Bis-aromatic compoundsBis-quinacridinesEnd-stacking, Groove spanningPotent G4 stabilization

The modulation of G4 structures in key genomic regulatory regions has profound functional consequences. The presence of a stable G4 structure in a gene promoter can act as a physical block to the transcriptional machinery, leading to the downregulation of gene expression. nih.govnih.gov This mechanism is particularly relevant in oncology, as G4-forming sequences are frequently found in the promoters of many proto-oncogenes, including c-MYC, BCL-2, KRAS, and VEGF. mdpi.comnih.gov

Stabilizing these promoter G4s with small molecule ligands has emerged as a promising anti-cancer strategy. tandfonline.comelifesciences.org By locking the G4 in its folded state, a ligand can effectively "switch off" the expression of an oncogene, thereby inhibiting cancer cell proliferation. mdpi.comnih.gov For example, treatment of cells with G4-stabilizing ligands like pyridostatin (B1662821) (PDS) or TMPyP4 has been shown to reduce the expression of genes harboring promoter G4s and induce a DNA damage response. mdpi.comnih.govelifesciences.org

Therefore, if a bis-guanine linker like this compound were to function as a G4-stabilizing ligand, its primary biological effect would likely be the modulation of gene expression. By binding to G4s in the promoter regions of specific genes, it could repress their transcription. The functional outcome would depend on the set of genes targeted. If the compound selectively targets G4s in oncogene promoters, it could exhibit anti-proliferative activity. The presence of G4s in open chromatin regions and their association with highly expressed genes suggest they are key hubs for transcriptional regulation. frontiersin.orgbiorxiv.org Modulating these structures provides a powerful method for controlling gene networks relevant to disease. nih.govresearchgate.net

Advanced Research Applications in Chemical Biology

Development of Chemical Probes for Nucleic Acid Recognition Studies

The N7 position of guanine (B1146940) is the most nucleophilic site in DNA and a primary target for alkylating agents. nih.govnih.govresearchgate.net The formation of adducts at this position, such as the cross-link created by 1,4-di(7-Guanosyl)butane, introduces significant structural alterations that can be harnessed for the development of chemical probes to study nucleic acid interactions and recognition. nih.govoup.com

Fluorescent probes are indispensable tools for visualizing the complex and dynamic interactions of nucleic acids in real-time. mdpi.comnih.govrsc.org The design of such probes often involves incorporating environmentally sensitive fluorophores whose emission properties change upon binding to a target molecule or upon a change in their local environment. acs.org

A strategy for developing a fluorescent probe based on this compound involves attaching a fluorophore to the butane (B89635) linker. The fixed distance and orientation between the two guanosine (B1672433) units create a specific microenvironment. When this probe is incorporated into an oligonucleotide, the interaction of the dual-guanine unit with a target protein or nucleic acid sequence can alter the conformation of the linker, leading to a detectable change in the fluorophore's emission. This "light-up" effect provides a clear signal for the binding event. Dyes like thiazole (B1198619) orange or other cyanine-styryl variants, known to enhance fluorescence upon intercalation or binding, are suitable candidates for this modular design. acs.org

Table 1: Design Principles for this compound-Based Fluorescent Probes

ComponentFunctionDesign Consideration
This compound Core Provides structural rigidity and specific recognition element.The butane linker constrains the two guanine bases, creating a unique recognition motif.
Fluorophore Reports on binding events through changes in fluorescence.Attached to the butane linker; should be sensitive to conformational changes.
Oligonucleotide Chain Delivers the probe to the target DNA or RNA sequence.Sequence is designed to be complementary to the target of interest.

This approach allows for the creation of highly specific probes for tracking molecular interactions, such as the binding of DNA repair enzymes to sites of damage or the formation of specific nucleic acid secondary structures. nih.govmdpi.com

Photocontrol offers precise spatial and temporal regulation over biological processes. researchgate.net Strategies involving photocleavable "caged" molecules can be applied to N7-guanine modifications to control nucleic acid structure and function.

A photocontrolled probe using the this compound scaffold can be designed by incorporating a photocleavable group, such as an ortho-nitrobenzyl group, into the butane linker. In its "caged" state, the bulky protecting group on the linker would sterically hinder the hybridization of the oligonucleotide probe to its target sequence. Upon irradiation with light of a specific wavelength, the photocleavable group is released, the steric hindrance is removed, and the probe becomes free to bind its target. researchgate.net This allows for the light-activated control of DNA or RNA hybridization, enabling researchers to initiate processes like gene silencing or protein binding at a desired time and location.

Engineering Synthetic Nucleic Acid Mimetics and Analogs

Incorporating synthetic modifications like this compound into oligonucleotides creates nucleic acid mimetics with novel properties. nih.govmdpi.comgoogle.comresearchgate.net These analogs can be designed for enhanced stability, improved binding affinity, and specific molecular recognition capabilities.

Molecular recognition is fundamental to biological processes and relies on the specific interaction between molecules based on their complementary shapes and chemical properties. nih.gov DNA-protein cross-links are a form of bulky DNA lesion that are specifically recognized by cellular repair machinery. nih.govmdpi.comoup.com

The this compound adduct forces the DNA into a bent or kinked conformation, creating a unique three-dimensional structure that deviates significantly from the canonical B-form double helix. This pre-organized, rigid structure can be exploited to enhance molecular recognition specificity. By mimicking the structure of a DNA lesion, an oligonucleotide containing this adduct can be designed to bind with high affinity and specificity to a particular DNA repair protein. This principle allows for the creation of potent inhibitors or molecular probes for studying the function of these enzymes. The specificity arises because the protein's active site is shaped to recognize the distorted DNA backbone and the specific arrangement of the cross-linked guanines, rather than just a linear sequence of bases. nih.govnih.gov

The modification of oligonucleotides is a powerful tool for probing the intricate structures and functions of RNA. oup.comresearchgate.net Introducing a constrained unit like this compound into an RNA-targeting oligonucleotide can provide valuable insights. When an N7-regioisomer of guanosine is incorporated into an RNA duplex, it significantly alters the thermodynamic stability, particularly when forming non-canonical pairs with guanine or adenine. nih.gov

An oligonucleotide probe containing the rigid this compound unit would amplify these effects. Such a probe could be used to:

Stabilize specific RNA conformations: The cross-link can lock a segment of a target RNA into a particular structure, allowing for the study of that conformation's function.

Probe non-canonical structures: The unique geometry of the bis-guanine unit can be designed to specifically recognize and bind to non-standard RNA structures like bulges, internal loops, or triplexes.

Map protein binding sites: By observing how the presence of the adduct affects protein-RNA interactions, researchers can gain insights into the structural requirements for protein binding. nih.gov

Table 2: Impact of N7-Guanosine Isomer on RNA Duplex Stability

Mismatch Pair in DuplexChange in Thermodynamic StabilityStructural Implication
7G-C Diminished StabilityDisrupts standard Watson-Crick pairing.
7G-U Diminished StabilityDisrupts standard Watson-Crick pairing.
7G-G Enhanced StabilityFavors formation of stable non-canonical hydrogen bonds.
7G-A Enhanced StabilityFavors formation of stable non-canonical hydrogen bonds.
Data derived from studies on single N7-guanosine substitutions, indicating the potential for a cross-linked adduct to further influence stability. nih.gov

Supramolecular Materials from Bis-Guanine Building Blocks

Guanosine and its derivatives are exceptional building blocks for supramolecular chemistry due to their ability to self-assemble into higher-order structures. nih.govnih.govrsc.orgrsc.org Four guanine bases can form a square planar structure called a G-quartet through Hoogsteen hydrogen bonding. wikipedia.orgnih.govnih.govuochb.cz These G-quartets can stack on top of one another, stabilized by a central cation (typically K+), to form G-quadruplexes or "G-wires." nih.govacs.org

Molecules like this compound, which act as bis-guanine gelators, are particularly effective in promoting the formation of these structures. The flexible butane linker connects two guanosine units, facilitating their interaction and incorporation into a growing G-quadruplex network. acs.org The physical cross-linking and entanglement of these G-wires trap large amounts of water, leading to the formation of a supramolecular hydrogel. nih.govnih.gov These hydrogels are stimuli-responsive; for example, the addition of a cryptand that sequesters K+ ions can disrupt the G-quartets and lead to a reversible gel-to-sol transition. acs.org This property makes them attractive for applications in drug delivery, tissue engineering, and sensing. nih.gov

Fabrication of Ion-Responsive Assemblies

The unique ability of guanosine and its derivatives to form G-quadruplexes is central to their application in creating ion-responsive materials. researchgate.netrsc.orgacs.orgnih.govacs.org These structures consist of square-planar arrangements of four guanine bases, known as G-quartets, which are stabilized by Hoogsteen-type hydrogen bonds. nih.gov The stacking of these G-quartets is significantly enhanced by the presence of specific cations, which coordinate to the central cavity of the quadruplex. rsc.orgnih.govrsc.orgnih.gov

For this compound, the butane linker connecting the two guanosine moieties is expected to facilitate intramolecular G-quadruplex formation or promote the assembly of intermolecular G-quadruplex-based hydrogels. The presence of cations such as potassium (K+), sodium (Na+), or lead (Pb2+) would be crucial for the stability and formation of these assemblies. nih.gov The reversible nature of this cation-dependent assembly would render materials derived from this compound responsive to changes in the ionic environment. nih.gov For instance, the introduction of a chelating agent to sequester the stabilizing cations could lead to the disassembly of the G-quadruplex structures, resulting in a sol-gel transition. This ion-responsive behavior is a key feature of "smart" biomaterials with potential applications in areas such as controlled drug release and sensing. acs.orgnih.govacs.org

Cation Role in G-Quadruplex Formation Potential Impact on this compound Assemblies
Potassium (K+)Strongly stabilizes G-quadruplex structures by coordinating between G-quartet planes. nih.govExpected to induce robust hydrogel formation or stabilize intramolecular G-quadruplexes.
Sodium (Na+)Also stabilizes G-quadruplexes, though typically to a lesser extent than K+. nih.govMay lead to the formation of less stable or different types of assemblies compared to K+.
Lead (Pb2+)Can induce the formation of very stable and compact G-quadruplex structures. nih.govCould be used to trigger the formation of highly stable nanostructures.

Construction of Self-Assembled Nanostructures

The self-assembly of guanosine derivatives is a powerful bottom-up approach for the construction of well-defined nanostructures. umn.edu The hierarchical assembly process begins with the formation of G-quartets, which then stack to form G-quadruplexes. These quadruplexes can further associate to create higher-order structures such as nanofibers, nanotubes, and nanowires. umn.edu

In the case of this compound, the bifunctional nature of the molecule could lead to the formation of extended, cross-linked networks. The butane linker provides flexibility, allowing the two guanosine units to participate in the formation of different G-quadruplexes, thereby acting as a cross-linking agent. This could lead to the formation of robust hydrogel networks with tunable mechanical properties. The dimensions and morphology of the resulting nanostructures would likely be influenced by factors such as the concentration of the compound, the specific cations present, and the temperature.

Nanostructure Governing Principles of Formation Anticipated Role of this compound
NanofibersHierarchical stacking of G-quadruplexes. umn.eduThe butane linker could connect adjacent G-quadruplex stacks, leading to the formation of long, entangled fibers.
HydrogelsEntanglement of self-assembled nanofibers to form a 3D network that entraps water. acs.orgnih.govunivpm.itThe bifunctional nature of the molecule is expected to promote extensive cross-linking, favoring hydrogel formation.

General Principles of Molecular Recognition in Biological Systems

The molecular recognition of guanine and its derivatives in biological systems is primarily governed by a combination of hydrogen bonding and π-π stacking interactions. rsc.orgnih.gov Guanine possesses a unique arrangement of hydrogen bond donors and acceptors that allows it to form specific base pairs with cytosine (Watson-Crick pairing) or to self-associate into G-quartets (Hoogsteen pairing). rsc.orgnih.gov

The introduction of a butane linker at the N7 position of two guanine bases in this compound would create a guanine adduct. In a biological context, such adducts can be recognized by DNA repair proteins. nih.govvanderbilt.edu The recognition process involves the protein identifying the structural distortion in the DNA backbone caused by the adduct. The specific shape and chemical features of the this compound moiety would be critical for its interaction with binding partners.

Furthermore, the ability of this compound to form G-quadruplex structures could be relevant in the context of telomeres and gene promoter regions, where G-quadruplexes are known to play regulatory roles. nih.gov Small molecules that can selectively bind to and stabilize G-quadruplexes are of significant interest as potential therapeutic agents. The unique structure of this compound, with its linking chain, could influence the topology and stability of the G-quadruplexes it forms, thereby affecting its recognition by proteins and other biological molecules.

Interaction Type Description Relevance to this compound
Hydrogen BondingSpecific interactions between hydrogen bond donors and acceptors on the guanine base. rsc.orgnih.govEssential for the formation of G-quartets and for potential interactions with biological macromolecules.
π-π StackingNon-covalent interaction between the aromatic rings of the guanine bases. rsc.orgA key driving force for the stacking of G-quartets to form G-quadruplexes.
Shape and Size ComplementarityThe overall three-dimensional structure of the molecule and its fit within a binding site.The butane linker and the resulting G-quadruplex topology will determine its recognition by proteins.

Future Horizons in the Study of Bis-Guanine Adducts: The Case of this compound

The study of DNA adducts, covalent modifications to the DNA molecule, is a cornerstone of toxicology and molecular biology. Among these, bis-guanine adducts, which create cross-links within the DNA structure, are of significant interest due to their potent genotoxic effects. A prime example of such a compound is this compound, a DNA adduct formed from the reaction of the chemotherapeutic agent busulfan (B1668071) with two guanosine residues. While much is known about its formation and role in DNA cross-linking, emerging research directions are poised to revolutionize our understanding of this and similar molecules. This article explores the future perspectives in the study of this compound and other bis-guanine adducts, focusing on the integration of multi-omics data, advanced characterization techniques, rational molecular design, and the exploration of novel biological functions.

Q & A

Q. What are the standard synthetic routes for 1,4-di(7-Guanosyl)butane, and how can reaction conditions be optimized?

The synthesis of bis-substituted butane derivatives typically involves nucleophilic substitution reactions. For example, 1,4-di(1H-imidazol-1-yl)butane analogs are synthesized by reacting imidazole derivatives with 1,4-dichlorobutane in a 2:1 molar ratio under alkaline conditions (e.g., NaOH in DMSO at 80°C for 12–24 hours) . Optimizing reaction conditions includes:

  • Solvent selection : Polar aprotic solvents like DMSO enhance nucleophilicity.
  • Stoichiometry : A 20% excess of nucleophile (e.g., imidazole) ensures complete substitution.
  • Temperature control : Prolonged heating (e.g., 80°C) improves yield but may require monitoring for side reactions like hydrolysis.
  • Purification : Crystallization from water or ethanol yields hydrated forms, as seen in [DImB]·2H₂O and [DMImB]·4H₂O .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be identified?

Critical techniques include:

  • FTIR : Identify C-N stretching (1,250–1,350 cm⁻¹) and guanine/imine vibrations (1,600–1,650 cm⁻¹) .
  • NMR :
    • ¹H NMR : Look for methylene protons (δ 1.6–2.0 ppm) in the butane spacer and guanosyl aromatic protons (δ 7.0–8.5 ppm).
    • ¹³C NMR : Confirm substitution via butane carbons (δ 25–30 ppm) and guanine carbonyls (δ 150–160 ppm) .
  • LC-MS : Verify molecular weight (e.g., [M+H]⁺ peaks) and detect hydration states .

Advanced Research Questions

Q. How does the introduction of substituents (e.g., guanosyl groups) influence the thermal stability and crystalline structure of this compound?

Substituents significantly alter thermal behavior and crystallinity:

  • Thermal stability : DSC and TGA analyses reveal that methyl or bulky groups (e.g., guanosyl) increase decomposition temperatures by stabilizing intermolecular interactions. For instance, [DMImB]·4H₂O showed a higher decomposition onset (220°C) than [DImB]·2H₂O (180°C) due to methyl-induced hydrophobic packing .
  • Crystal structure : X-ray diffraction shows that substituents affect molecular conformation. Trans configurations in the butane spacer (C6–C7–C7’–C6’) are common, but bulky groups may distort planarity, reducing crystallinity .

Q. What experimental strategies can resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions often arise from hydration states, polymorphism, or dynamic molecular behavior. Mitigation strategies include:

  • Multi-technique validation : Cross-check NMR, FTIR, and X-ray data to confirm hydration levels and molecular geometry .
  • Variable-temperature NMR : Detect conformational flexibility (e.g., butane spacer rotation) that may cause signal splitting .
  • Crystallography : Resolve ambiguities in bond lengths and angles, particularly for hydrated forms .
  • Error analysis : Quantify uncertainties in DSC/TGA measurements (e.g., ±2°C for decomposition points) to assess data reliability .

Q. How can computational methods complement experimental data in elucidating the molecular conformation of this compound?

  • Molecular dynamics (MD) simulations : Model the flexibility of the butane spacer and predict dominant conformers (e.g., gauche vs. anti) .
  • DFT calculations : Optimize geometries and compare computed NMR/IR spectra with experimental data to validate structures .
  • XRD refinement : Use software like SHELX to resolve crystal packing ambiguities, especially for hydrated or polymorphic forms .

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